molecular formula C28H25I2N3 B3029348 3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide

3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide

Cat. No. B3029348
M. Wt: 657.3 g/mol
InChI Key: FKOQWAUFKGFWLH-UHFFFAOYSA-M
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Description

3,6-bis(1-Methyl-4-vinylpyridinium)carbazole diiodide (BMVC) is a fluorescent small molecule known for its ability to detect G-quadruplex structures in vivo. G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acids, and BMVC has shown high specificity in binding to these structures, particularly in the MYC promoter G-quadruplex .

Scientific Research Applications

BMVC has a wide range of scientific research applications:

Mechanism of Action

BMVC exerts its effects by binding to G-quadruplex structures in nucleic acids. The binding involves the formation of a complex with the G-quadruplex, where BMVC adjusts its conformation to match the G-tetrad for optimal stacking interaction. This binding stabilizes the G-quadruplex structure and can lead to the repression of gene expression, such as the MYC oncogene . BMVC-12C-P, a derivative of BMVC, has been found to accumulate in mitochondria, leading to mitochondrial dysfunction and increased reactive oxygen species, resulting in cell death .

Future Directions

The future research directions would likely involve further exploration of the properties and potential applications of this compound. Given the interesting properties of both carbazole and pyridinium compounds, this could include potential uses in pharmaceuticals, materials science, and more .

Preparation Methods

BMVC is synthesized from 3,6-dibromocarbazole. The synthetic route involves the reaction of 3,6-dibromocarbazole with 1-methyl-4-vinylpyridinium iodide under specific conditions to form the desired product . Industrial production methods for BMVC are not widely documented, but the preparation typically involves standard organic synthesis techniques.

Chemical Reactions Analysis

BMVC undergoes various chemical reactions, including:

    Oxidation: BMVC can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Substitution: BMVC can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Comparison with Similar Compounds

BMVC is unique in its high specificity and affinity for G-quadruplex structures. Similar compounds include:

properties

IUPAC Name

3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOQWAUFKGFWLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)C=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25I2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
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3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
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3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
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3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
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3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
Reactant of Route 6
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3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide

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